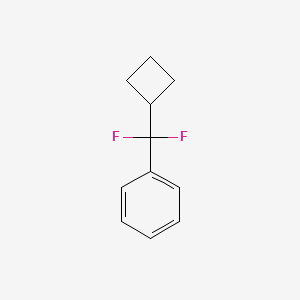

(Cyclobutyldifluoromethyl)benzene

Übersicht

Beschreibung

(Cyclobutyldifluoromethyl)benzene is a chemical compound that is part of the benzene family . It is used in various industries and is commonly used in the synthesis of other chemicals .

Synthesis Analysis

The synthesis of (Cyclobutyldifluoromethyl)benzene involves complex chemical reactions . The process typically involves the use of catalysts and specific conditions to ensure the correct formation of the compound . The exact method of synthesis can vary depending on the desired end product and the available starting materials .

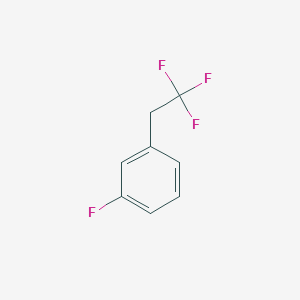

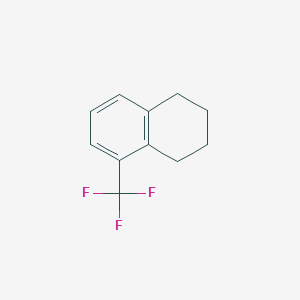

Molecular Structure Analysis

The molecular structure of (Cyclobutyldifluoromethyl)benzene is based on the benzene ring, a cyclic hydrocarbon, with a cyclobutyl and a difluoromethyl group attached . The exact positioning of these groups can vary, leading to different isomers of the compound .

Chemical Reactions Analysis

(Cyclobutyldifluoromethyl)benzene can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . The exact reactions and their products can depend on the conditions and the presence of other chemicals .

Physical And Chemical Properties Analysis

As a member of the benzene family, (Cyclobutyldifluoromethyl)benzene shares many of the same physical and chemical properties as other benzene derivatives . These include being a nonpolar molecule, being immiscible with water but miscible with organic solvents, and producing a sooty flame upon combustion .

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

- Reactions with Phenylsulfenyl Chloride and Phenylselenyl Chloride : Methylenecyclopropanes when reacted with phenylsulfenyl chloride or phenylselenyl chloride produce (cyclobut-1-enylsulfanyl)benzene or (cyclobut-1-enylselanyl)benzene along with ring-opened products. A plausible mechanism for these reactions has been proposed, highlighting the reactivity of cyclobutane structures in chemical synthesis (Le‐Ping Liu & Shi, 2004).

Material Properties and Applications

- Electrochemical Applications in Batteries : Cyclohexyl benzene has been studied as an electrolyte additive for lithium-ion batteries, showing potential for overcharge protection. It's found that upon overcharging, cyclohexyl benzene electrochemically polymerizes to form a polymer between the separator and cathode, which blocks further overcharging. This suggests potential applications for cyclobutyl structures in battery safety mechanisms (Mengqing Xu et al., 2008).

Catalytic Processes and Selectivity

- Catalytic Hydrogenation of Benzene : Studies have investigated the catalytic hydrogenation of benzene, indicating that the shape of Pt nanoparticles (cubic vs. cuboctahedral) influences the selectivity of the catalytic process. This research underlines the importance of molecular structure in catalytic reactions, potentially relevant to cyclobutyldifluoromethylbenzene derivatives (K. Bratlie et al., 2007).

Zukünftige Richtungen

The study and application of (Cyclobutyldifluoromethyl)benzene and other benzene derivatives continue to be an active area of research . Future directions may include the development of new synthesis methods, the exploration of new reactions and applications, and the continued study of the compound’s properties and effects .

Eigenschaften

IUPAC Name |

[cyclobutyl(difluoro)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2/c12-11(13,10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNDWTCTQDMWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2=CC=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Cyclobutyldifluoromethyl)benzene | |

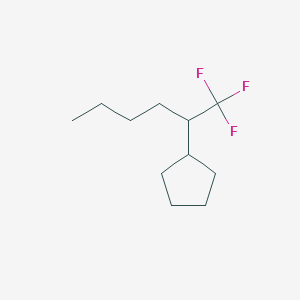

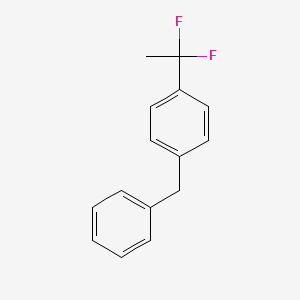

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1390584.png)